Cellular Potency of Stat3-IN-1 vs. S3I-201 in MDA-MB-231 Breast Cancer Cells
In MDA-MB-231 breast cancer cells, Stat3-IN-1 inhibits STAT3 with an IC50 of 2.14 μM . In stark contrast, the early-generation STAT3 inhibitor S3I-201 (NSC 74859) requires an IC50 of approximately 100 μM to inhibit the growth of the same MDA-MB-231 cell line [1]. This represents a nearly 50-fold improvement in cellular potency for Stat3-IN-1 over this widely used comparator.
| Evidence Dimension | Inhibition of STAT3-dependent cell growth / viability |
|---|---|
| Target Compound Data | IC50 = 2.14 μM |
| Comparator Or Baseline | S3I-201 (NSC 74859): IC50 ≈ 100 μM |
| Quantified Difference | Approximately 46.7-fold greater potency (100 μM / 2.14 μM) |
| Conditions | MDA-MB-231 human breast cancer cell line |
Why This Matters
This substantial potency difference directly impacts experimental design, requiring far less compound to achieve target engagement, which reduces solvent exposure, minimizes off-target effects, and lowers per-experiment cost.
- [1] Jinpan Lab. NSC-74859/S3I-201 Product Information. View Source
